molecular formula C16H11N3 B1662342 Paprotrain CAS No. 57046-73-8

Paprotrain

カタログ番号 B1662342
CAS番号: 57046-73-8
分子量: 245.28 g/mol
InChIキー: YMYYQRZCCKBFBE-MDWZMJQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Paprotrain is a selective, cell-permeable MKLP-2 inhibitor . It inhibits the ATPase activity of MKLP-2 and Aurora B . It has IC50 values of 1.35 and 0.83 µM for basal and microtubule-stimulated activity respectively . It also shows a moderate inhibition activity on DYRK1A .


Molecular Structure Analysis

The molecular formula of Paprotrain is C16H11N3 . The molecular weight is 245.28 . The SMILES representation is N#C/C(C1=CNC2=CC=CC=C21)=C\\C3=CN=CC=C3 .


Physical And Chemical Properties Analysis

Paprotrain is a solid substance . It is soluble in DMSO to 5 mM . It is light sensitive and should be stored under desiccating conditions .

科学的研究の応用

Application in Cell Biology

  • Summary of the application : Paprotrain is a cell-permeable inhibitor of the kinesin MKLP-2 . It inhibits the ATPase activity of MKLP-2 and shows a moderate inhibition activity on DYRK1A .
  • Methods of application : Paprotrain has been screened on a panel of CNS kinases . It’s used in vitro and its effects are observed using time-lapse microscopy .

Application in Cancer Chemotherapy

  • Summary of the application : MKLP-2, which Paprotrain inhibits, is a potential target for drug development in cancer chemotherapy . Inhibition of MKLP-2 leads to binucleated cells due to failure of cytokinesis .
  • Methods of application : Paprotrain is used as a selective inhibitor of MKLP-2 . The synthesis and biological evaluation of new analogs of Paprotrain have been described .
  • Results or outcomes : The structure–activity relationship (SAR) study reveals the key chemical elements in the Paprotrain family necessary for MKLP-2 inhibition . A more potent MKLP-2 inhibitor than Paprotrain has been identified .

Application in Anticancer Drug Development

  • Summary of the application : MKLP-2, which Paprotrain inhibits, is overexpressed in various cancers such as pancreatic cancer, bladder cancer, breast cancer, small-cell lung cancer, hepatocarcinogenesis, melanoma and gastric cancer . Therefore, Paprotrain has potential applications in the development of anticancer drugs .
  • Methods of application : The synthesis and biological evaluation of new analogs of Paprotrain have been described . The structure-activity relationships and the biological activities of these analogs are studied .
  • Results or outcomes : A more potent MKLP-2 inhibitor than Paprotrain has been identified . This could potentially lead to the development of more effective anticancer drugs .

Safety And Hazards

Paprotrain is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

特性

IUPAC Name

(Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYYQRZCCKBFBE-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CN=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paprotrain

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paprotrain
Reactant of Route 2
Paprotrain
Reactant of Route 3
Paprotrain
Reactant of Route 4
Paprotrain
Reactant of Route 5
Paprotrain

Citations

For This Compound
96
Citations
C Labrière, SK Talapatra, S Thoret, C Bougeret… - Bioorganic & Medicinal …, 2016 - Elsevier
… key chemical elements in the paprotrain family necessary for … 9a that is more potent than paprotrain. In addition, in vitro … potent paprotrain analog is also more active than paprotrain …
Number of citations: 20 www.sciencedirect.com
J Liu, QC Wang, XS Cui, ZB Wang, NH Kim… - Reproductive Biology …, 2013 - Springer
… paprotrain, a specific inhibitor of MKlp2, resulted in polar body extrusion failure. This could be rescued after rescuing oocytes from paprotrain … after the inhibition of MKlp2 by paprotrain. …
Number of citations: 17 link.springer.com
C Labrière, O Lozach, M Blairvacq, L Meijer… - European Journal of …, 2016 - Elsevier
Starting from a known compound, identified as the first inhibitor of the kinesin MKLP-2 and named Paprotrain, we have investigated its reactivity to produce through photochemistry a …
Number of citations: 16 www.sciencedirect.com
S Tcherniuk, DA Skoufias, C Labriere… - Angewandte …, 2010 - Wiley Online Library
… We conclude that paprotrain is a new … of paprotrain, the normal PRC1 localization pattern in anaphase was observed (Figure 3 b, right images). Therefore, we conclude that paprotrain …
Number of citations: 63 onlinelibrary.wiley.com
Y Collette, S Miserey-Lenkei, C Guillou, D Carniato… - Cancer Research, 2017 - AACR
… Paprotrain, a new synthetic compound, as the first selective MKLP2 inhibitor 2 . Recently, we obtained Paprotrain … characterization of BKS0349, a new potent analogue of Paprotrain. …
Number of citations: 1 aacrjournals.org
H Morita, A Matsuoka, J Kida, H Tabata… - International journal of …, 2018 - Springer
… A small chemical compound paprotrain is known to inhibit … 4a, highdoses of paprotrain suppressed the growth of HL60 … by paprotrain treatment and that 10–20 µM paprotrain treatment …
Number of citations: 14 link.springer.com
Y Zhang, J Liu, X Peng, CC Zhu, J Han, J Luo, R Rui - PLoS One, 2014 - journals.plos.org
… Using a specific inhibitor Paprotrain, we found that KIF20A inhibition caused the failure … Paprotrain treatment of porcine oocytes For Paprotrain treatment, the KIF20A inhibitor Paprotrain …
Number of citations: 19 journals.plos.org
SK Talapatra - 2012 - theses.gla.ac.uk
… of the MKLP-2 inhibitor paprotrain was carried out using 135 analogues. This required extensive biochemical screening against MKLP-2 to identify more potent analogues of paprotrain. …
Number of citations: 2 theses.gla.ac.uk
M Nakamura, A Takano, PM Thang… - International …, 2020 - spandidos-publications.com
… performed 24 h following paprotrain treatment revealed that … the number of cells without paprotrain treatment (population of … paprotrain treatment divided regularly, whereas paprotrain …
Number of citations: 31 www.spandidos-publications.com
VA Copello, KL Burnstein - Oncogene, 2022 - nature.com
… with small molecule inhibitors such as paprotrain [10]. … of paprotrain or vehicle control for 48 h. Dunnett’s multiple comparisons test was used to measure significance between paprotrain …
Number of citations: 11 www.nature.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。